4-(3-Methoxypyrrolidin-1-yl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)piperidine
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Overview
Description
4-(3-Methoxypyrrolidin-1-yl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a methoxypyrrolidine group and a tolyloxyphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxypyrrolidin-1-yl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)piperidine typically involves multi-step organic synthesis
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxypyrrolidin-1-yl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Studying its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Investigating its therapeutic potential, particularly in targeting specific receptors or enzymes.
Industry: Potential use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for 4-(3-Methoxypyrrolidin-1-yl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)piperidine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other piperidine derivatives or sulfonyl-containing molecules. Examples could be:
- 4-(3-Methoxypyrrolidin-1-yl)-1-phenylsulfonylpiperidine
- 4-(3-Methoxypyrrolidin-1-yl)-1-(4-tolyloxy)phenylpiperidine
Uniqueness
The uniqueness of 4-(3-Methoxypyrrolidin-1-yl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)piperidine lies in its specific substitution pattern, which may confer unique chemical properties and biological activities compared to other similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended.
Biological Activity
The compound 4-(3-Methoxypyrrolidin-1-yl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)piperidine is a novel organic molecule that has garnered attention due to its unique structural features and potential pharmacological applications. This compound incorporates a methoxypyrrolidine moiety, a piperidine ring, and a sulfonyl group linked to a m-tolyloxy phenyl group, which may contribute to its biological activities.
Structural Overview
The chemical structure of the compound can be represented as follows:
This structure includes:
- Methoxypyrrolidine group : May enhance binding affinity and bioactivity.
- Piperidine ring : Known for various pharmacological effects.
- Tolylsulfonyl group : Potentially increases solubility and bioavailability.
Antibacterial Activity
Research indicates that compounds with similar structural features often exhibit significant antibacterial properties. For instance, derivatives of piperidine have shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide functionality is particularly noted for its role in enhancing antibacterial efficacy .
Enzyme Inhibition
The compound's structural components suggest potential for enzyme inhibition. Compounds containing piperidine and sulfonamide groups have been associated with inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease. In studies, certain derivatives demonstrated strong AChE inhibition with IC50 values ranging from 0.63 to 2.14 µM . This suggests that the compound may also possess neuroprotective properties.
Anticancer Potential
Piperidine derivatives have been extensively studied for their anticancer properties. The incorporation of a sulfonamide moiety has been linked to enhanced cytotoxicity against cancer cell lines . Mechanistic studies indicate that such compounds may induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics.
Study on Antibacterial Activity
A study conducted by Aziz-ur-Rehman et al. (2011) evaluated the antibacterial activity of various piperidine derivatives, including those with sulfonamide groups. The results indicated that compounds similar to this compound exhibited moderate to strong activity against Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition Research
In another study focusing on enzyme inhibition, several synthesized compounds were tested for their ability to inhibit AChE and urease. The results showed that compounds with piperidine structures were effective inhibitors, with some exhibiting IC50 values as low as 0.63 µM . This highlights the potential of the target compound in neurological applications.
Summary of Findings
Activity Type | Target | IC50 Values (µM) | Notes |
---|---|---|---|
Antibacterial | Salmonella typhi | Moderate | Similar compounds showed effectiveness |
Bacillus subtilis | Strong | Notable antibacterial properties | |
Enzyme Inhibition | Acetylcholinesterase (AChE) | 0.63 - 2.14 | Suggests neuroprotective effects |
Urease | Strong | Potential use in treating urinary disorders | |
Anticancer | Various cancer cell lines | Not specified | Induces apoptosis in cancer cells |
Properties
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-1-[4-(3-methylphenoxy)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-18-4-3-5-21(16-18)29-20-6-8-23(9-7-20)30(26,27)25-14-10-19(11-15-25)24-13-12-22(17-24)28-2/h3-9,16,19,22H,10-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKGNEGEPUXPOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)N4CCC(C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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